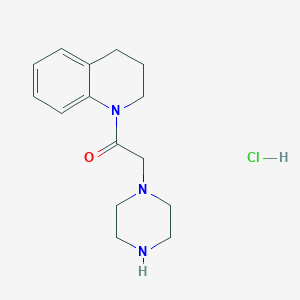
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The structure of this compound includes a quinoline moiety fused with a piperazine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroquinoline with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents like bromoethane can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development. It has been investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its pharmacological potential, it is explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperazine ring can interact with various enzymes and receptors, modulating their activity. These interactions result in the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride can be compared with other quinoline derivatives such as:
Quinine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial agent that shares structural similarities with the compound.
Nalidixic Acid: An antibacterial agent with a quinoline core, used to treat urinary tract infections.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
The uniqueness of this compound lies in its combined quinoline and piperazine structure, which imparts distinct chemical and biological properties not found in the other compounds .
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.ClH/c19-15(12-17-10-7-16-8-11-17)18-9-3-5-13-4-1-2-6-14(13)18;/h1-2,4,6,16H,3,5,7-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYWCHGCIJVOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCNCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2392834.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2392836.png)

![5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392838.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-4-carboxylic acid](/img/structure/B2392839.png)
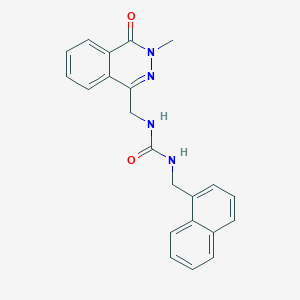
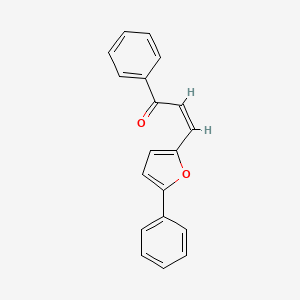
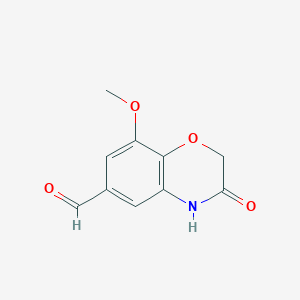
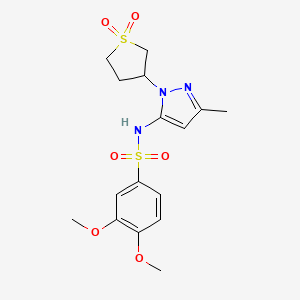

![N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2392849.png)
![4-butoxy-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2392851.png)

![3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-(4-chlorophenyl)urea](/img/structure/B2392857.png)
